molecular formula C21H18F2N4O5 B11235130 Methyl 7-cyclopropyl-3-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate

Methyl 7-cyclopropyl-3-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate

Cat. No.: B11235130
M. Wt: 444.4 g/mol
InChI Key: WHZNHTYDGKWFKZ-UHFFFAOYSA-N
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Description

METHYL 7-CYCLOPROPYL-3-{[(2,4-DIFLUOROPHENYL)CARBAMOYL]METHYL}-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrido[2,3-d]pyrimidine core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

The synthesis of METHYL 7-CYCLOPROPYL-3-{[(2,4-DIFLUOROPHENYL)CARBAMOYL]METHYL}-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE typically involves multiple steps, including the formation of the pyrido[2,3-d]pyrimidine core and subsequent functionalization. Common synthetic routes may include:

    Cyclization Reactions: Formation of the pyrido[2,3-d]pyrimidine core through cyclization of appropriate precursors.

    Functional Group Transformations: Introduction of the cyclopropyl and difluorophenyl groups through various functional group transformations.

    Carbamoylation: Addition of the carbamoyl group to the core structure.

    Esterification: Formation of the methyl ester group.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

METHYL 7-CYCLOPROPYL-3-{[(2,4-DIFLUOROPHENYL)CARBAMOYL]METHYL}-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl group.

    Reduction: Reduction reactions may target the carbonyl groups in the structure.

    Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), nucleophiles (e.g., amines), and acidic or basic hydrolysis conditions.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 7-CYCLOPROPYL-3-{[(2,4-DIFLUOROPHENYL)CARBAMOYL]METHYL}-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

METHYL 7-CYCLOPROPYL-3-{[(2,4-DIFLUOROPHENYL)CARBAMOYL]METHYL}-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE can be compared with other similar compounds, such as:

    Pyrido[2,3-d]pyrimidine Derivatives: These compounds share the same core structure but differ in their functional groups, leading to variations in biological activity.

    Cyclopropyl-Containing Compounds: Compounds with cyclopropyl groups may exhibit similar reactivity and biological properties.

    Difluorophenyl-Substituted Compounds: These compounds may have similar chemical reactivity due to the presence of the difluorophenyl group.

The uniqueness of METHYL 7-CYCLOPROPYL-3-{[(2,4-DIFLUOROPHENYL)CARBAMOYL]METHYL}-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE lies in its specific combination of functional groups and the resulting biological activity.

Properties

Molecular Formula

C21H18F2N4O5

Molecular Weight

444.4 g/mol

IUPAC Name

methyl 7-cyclopropyl-3-[2-(2,4-difluoroanilino)-2-oxoethyl]-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidine-5-carboxylate

InChI

InChI=1S/C21H18F2N4O5/c1-26-18-17(12(20(30)32-2)8-15(25-18)10-3-4-10)19(29)27(21(26)31)9-16(28)24-14-6-5-11(22)7-13(14)23/h5-8,10H,3-4,9H2,1-2H3,(H,24,28)

InChI Key

WHZNHTYDGKWFKZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=CC(=N2)C3CC3)C(=O)OC)C(=O)N(C1=O)CC(=O)NC4=C(C=C(C=C4)F)F

Origin of Product

United States

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